N-Cyclopropyl-2-(2,5,6-trimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide

Catalog No.
S14347582
CAS No.
M.F
C14H17N3OS2
M. Wt
307.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Cyclopropyl-2-(2,5,6-trimethyl-thieno[2,3-d]pyri...

Product Name

N-Cyclopropyl-2-(2,5,6-trimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide

IUPAC Name

N-cyclopropyl-2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide

Molecular Formula

C14H17N3OS2

Molecular Weight

307.4 g/mol

InChI

InChI=1S/C14H17N3OS2/c1-7-8(2)20-14-12(7)13(15-9(3)16-14)19-6-11(18)17-10-4-5-10/h10H,4-6H2,1-3H3,(H,17,18)

InChI Key

SGAZXCMOPCSECL-UHFFFAOYSA-N

solubility

11.6 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)C)SCC(=O)NC3CC3)C

N-Cyclopropyl-2-(2,5,6-trimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide is a novel compound that features a unique combination of a cyclopropyl group and a thieno[2,3-d]pyrimidine moiety. This compound exhibits a complex structure characterized by its thieno-pyrimidine framework, which is known for its diverse biological activities. The molecular formula of this compound is C18H21N3OSC_{18}H_{21}N_{3}OS, indicating the presence of nitrogen, sulfur, and oxygen alongside carbon and hydrogen atoms. Its structure suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

The reactivity of N-Cyclopropyl-2-(2,5,6-trimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide can be attributed to the functional groups present within its structure. The thieno[2,3-d]pyrimidine ring can undergo various electrophilic substitutions due to the electron-rich nature of the nitrogen atoms. Additionally, the acetamide group can participate in nucleophilic reactions and can be hydrolyzed under acidic or basic conditions. The cyclopropyl moiety may also engage in ring-opening reactions under specific conditions, which could lead to the formation of more complex derivatives.

Compounds containing thieno[2,3-d]pyrimidine structures have been reported to exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. N-Cyclopropyl-2-(2,5,6-trimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide specifically has shown promise as a calcium receptor antagonist. This activity is crucial for regulating various physiological processes such as muscle contraction and neurotransmitter release. Studies indicate that compounds with similar structures may modulate potassium channels and influence calcium signaling pathways in cells.

The synthesis of N-Cyclopropyl-2-(2,5,6-trimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide typically involves multi-step organic reactions:

  • Formation of Thieno[2,3-d]pyrimidine: This can be achieved through cyclization reactions starting from appropriate precursors such as 2-amino thiophenes and pyrimidines.
  • Introduction of Cyclopropyl Group: The cyclopropyl moiety may be introduced via methods such as cyclopropanation or by using cyclopropyl halides in nucleophilic substitution reactions with suitable nucleophiles.
  • Acetamide Formation: The final step often involves the acylation of an amine or thiol with an acetic acid derivative to yield the acetamide functionality.

These steps require careful optimization to ensure high yields and purity of the final product.

N-Cyclopropyl-2-(2,5,6-trimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide has potential applications in pharmacology and medicinal chemistry:

  • Drug Development: Its unique structure makes it a candidate for developing new pharmaceuticals targeting calcium receptors or potassium channels.
  • Research Tool: It can serve as a biochemical probe for studying calcium signaling pathways in cellular models.

Interaction studies involving N-Cyclopropyl-2-(2,5,6-trimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide typically focus on its binding affinity to various receptors and channels. These studies utilize techniques such as:

  • Radiolabeled Binding Assays: To determine the binding affinity to calcium receptors.
  • Electrophysiological Techniques: To assess its effects on ion channel activity in neuronal or muscle cells.

Such studies are crucial for understanding the pharmacodynamics and potential therapeutic effects of the compound.

Several compounds share structural similarities with N-Cyclopropyl-2-(2,5,6-trimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
5-(Trifluoromethyl)thieno[2,3-d]pyrimidineContains trifluoromethyl groupAnticancer properties
4-Amino-thieno[2,3-d]pyrimidineAmino group substitutionAntimicrobial activity
6-Methylthieno[3,2-d]pyrimidin-4-oneMethylated pyrimidinePotassium channel inhibition

Uniqueness

N-Cyclopropyl-2-(2,5,6-trimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide is unique due to its specific combination of cyclopropyl and thieno-pyrimidine structures along with its sulfanyl group. This combination may enhance its biological activity compared to other similar compounds by providing distinct interaction profiles with biological targets.

XLogP3

3.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

307.08130452 g/mol

Monoisotopic Mass

307.08130452 g/mol

Heavy Atom Count

20

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